Regioisomeric Carboxylate Position: 2-Carboxylate (Target) vs. 3-Carboxylate (Common Analog) Structural Comparison
The target compound places the methyl ester at the 2-position of the pyrazole ring fused to a saturated tetrahydropyrazine lactam. The most prevalent commercial analog, methyl pyrazolo[1,5-a]pyrazine-3-carboxylate (CAS 53902-64-0), places the ester at the 3-position on a fully aromatic pyrazine ring. This positional and saturation difference results in fundamentally distinct physicochemical profiles: the target compound has a molecular weight of 195.18 g/mol and contains one hydrogen-bond donor (the lactam NH), while the 3-carboxylate analog has a lower molecular weight of 177.16 g/mol and zero hydrogen-bond donors [1].
| Evidence Dimension | Molecular weight, H-bond donor count, and saturation state |
|---|---|
| Target Compound Data | MW 195.18 g/mol; 1 HBD (lactam NH); tetrahydro ring (sp³-rich); 2-COOMe substitution |
| Comparator Or Baseline | Methyl pyrazolo[1,5-a]pyrazine-3-carboxylate (CAS 53902-64-0): MW 177.16 g/mol; 0 HBD; fully aromatic ring; 3-COOMe substitution |
| Quantified Difference | ΔMW = +18.02 g/mol; ΔHBD = +1; sp³ fraction increased from 0 to 0.29 |
| Conditions | Computed molecular properties from PubChem and ChemSrc databases |
Why This Matters
The presence of a hydrogen-bond donor (lactam NH) in the target compound enables key target-engagement interactions that are structurally impossible for the 3-carboxylate analog, directly influencing kinase selectivity profiles documented in the THPP ATR inhibitor series [2].
- [1] PubChem. Compound Summary: Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate, CID 50990935. Accessed 2026. View Source
- [2] Barsanti, P.A.; Aversa, R.J.; Jin, X.; Pan, Y.; Lu, Y.; Elling, R.; Jain, R.; Knapp, M.; Lan, J.; Lin, X.; et al. Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors. ACS Med. Chem. Lett. 2015, 6, 37–41. View Source
